N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine
Description
N2-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative featuring a nitro group at position 5 and a benzodioxolemethyl substituent at the N2 position. The benzodioxole moiety contributes to lipophilicity and may enhance blood-brain barrier penetration, while the nitro group can influence electronic properties and reactivity .
Properties
IUPAC Name |
2-N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4/c13-11-8(17(18)19)5-15-12(16-11)14-4-7-1-2-9-10(3-7)21-6-20-9/h1-3,5H,4,6H2,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZPTMHUICNNLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=C(C(=N3)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with a suitable amine to form an intermediate Schiff base, which is then subjected to nitration and subsequent cyclization to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or proteins involved in cell proliferation and survival, leading to apoptosis or cell cycle arrest. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Their Implications
Pyrimidinediamine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with analogous compounds:
Biological Activity
N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is with a molecular weight of approximately 272.26 g/mol. The compound features a nitropyrimidine core substituted with a benzo[d][1,3]dioxole moiety.
Synthesis Methods:
The synthesis typically involves multi-step organic reactions that include:
- Formation of the pyrimidine core.
- Introduction of the nitro group.
- Coupling with the benzo[d][1,3]dioxole moiety.
Common reagents include nitrating agents and coupling reagents under controlled conditions to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Cell cycle arrest at G2/M phase |
| A549 | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. Its mechanism is thought to involve disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Inhibition of peptidoglycan synthesis |
| Escherichia coli | 64 µg/mL | Disruption of membrane integrity |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and bacterial growth.
- Receptor Modulation : It has been suggested that it interacts with G protein-coupled receptors (GPCRs), which play significant roles in cellular signaling pathways.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.
- Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative therapeutic agent.
Q & A
Q. What synthetic routes are recommended for synthesizing N2-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-2,4-diamine?
The compound can be synthesized via acid-amine coupling reactions (e.g., reacting substituted piperazines with nitro-pyrimidine intermediates) or microwave-assisted cyclization to enhance reaction efficiency. Key steps include nitro-group retention and benzodioxole moiety incorporation. Purification typically involves column chromatography or recrystallization, with yields ranging from 46% to 98% depending on substituents and conditions .
Q. How is the compound characterized to confirm structural integrity?
Characterization employs:
- Spectroscopic methods : 1H/13C-NMR for proton/carbon environment analysis, IR for functional group verification (e.g., nitro stretches at ~1520 cm⁻¹), and HRMS for molecular weight confirmation.
- Crystallography : Single-crystal X-ray diffraction resolves bond angles and dihedral angles, as demonstrated for structurally similar thiazole derivatives (e.g., a = 19.295 Å, β = 119.209°) .
Q. What in vitro assays are suitable for initial biological screening?
- Cytotoxicity : MTT assays using cancer cell lines (e.g., MDA-MB-231, SK-MEL-28) with IC50 calculations .
- Enzyme inhibition : Fluorometric assays for acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) activity, with IC50 values compared to reference inhibitors like donepezil .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize anticancer activity?
- Substituent modification : Replace the benzodioxole methyl group with bulkier tert-butyl groups to enhance hydrophobic interactions with tumor cell membranes .
- Nitro-group positioning : Compare 5-nitro vs. 6-nitro pyrimidine derivatives to assess DNA intercalation efficiency .
- Bioisosteric replacements : Substitute the pyrimidine core with thiazole or thiadiazole rings to improve metabolic stability .
Q. What strategies resolve contradictions in biological activity across cell lines?
- Cross-validation : Replicate assays in multiple cell lines (e.g., NCI-H460 vs. MRC-5 fibroblasts) to distinguish tumor-selective effects .
- Mechanistic profiling : Use flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis, addressing discrepancies in cytotoxicity mechanisms .
- Dose-response analysis : Generate sigmoidal curves to identify cell line-specific EC50 thresholds .
Q. How can low synthetic yields be addressed for preclinical-scale production?
- Microwave optimization : Reduce reaction time from hours to minutes while improving regioselectivity (e.g., 98% purity achieved via microwave-assisted synthesis) .
- Catalytic enhancement : Use Pd/C or TEMPO to minimize side reactions during nitro-group reduction .
- Purification streamlining : Employ preparative HPLC with C18 columns for high-purity isolation (>98%) .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data between similar compounds?
- Structural analogs : Compare N2-(3-methoxypropyl) derivatives () vs. N4-(benzodioxole) analogs ( ). Differences in logP values (e.g., 2.8 vs. 3.5) may explain variability in membrane permeability.
- Assay conditions : Note variations in incubation times (24h vs. 48h) or serum concentrations, which impact compound stability .
Methodological Recommendations
- Synthetic protocols : Prioritize microwave-assisted methods for time-sensitive projects .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with orthogonal methods (e.g., ATP-luminescence vs. MTT) .
- Data reporting : Adhere to ARRIVE guidelines for preclinical studies, detailing n-values, statistical tests, and error bars .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
